1-Methylcyclohexane-1,4-diol
Overview
Description
1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2 . It has a molecular weight of 130.19 and is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclohexane-1,4-diol consists of a cyclohexane ring with a methyl group and two hydroxyl groups attached . The InChI code for this compound is 1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
1-Methylcyclohexane-1,4-diol has a melting point of 81-84°C .Scientific Research Applications
Combustion and Pyrolysis Studies
1-Methylcyclohexane (MCH) is used as a representative component in fuel surrogates to understand combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels. Investigations into the species formed during the pyrolysis and combustion of MCH using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry have provided insights into the formation channels of various intermediates and radicals (Wang et al., 2014).
Synthetic Organic Chemistry
The synthesis and chemistry of derivatives related to MCH, such as 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, have been explored for their application in producing natural products and 1,4-dicarbonyls. This includes methods for the selective dihydroxylation of these compounds and their potential in yielding a variety of chemical structures with wide applicability (Valente et al., 2009).
Hydrogen Energy Carriers
Methylcyclohexane is considered an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content and physicochemical performance. Research on the catalytic dehydrogenation of MCH as part of the Methylcyclohexane-toluene-hydrogen cycle, which aims for the recycling of materials and energy, is significant for the development of efficient catalysts and industrial applications (Meng et al., 2021).
Polymer Synthesis
In polymer chemistry, MCH derivatives like cyclohexane dimethanol (CHDM) are investigated for their effects on the mechanical properties of polymers. For example, the influence of CHDM on the tensile strength and elasticity of polymerslike hydroxyl-terminated polybutadiene (HTPB) has been studied, showing that the addition of diols like CHDM can significantly enhance the tensile strength and elasticity of the material (Wingborg, 2002).
Environmental and Toxicological Studies
Research on the environmental impact and toxicity of MCH derivatives, such as crude 4-methylcyclohexanemethanol (MCHM), is vital for understanding their safety and effects. Studies have assessed the acute and subchronic oral toxicity, skin and eye irritation, and potential carcinogenicity of these compounds, providing important data for safety guidelines and environmental impact assessments (Paustenbach et al., 2015).
Catalysis in Chemical Processes
MCH is used in studies exploring catalysts for dehydrogenation reactions, which are fundamental in the chemical process and petroleum refining industries. Research focuses on developing more efficient catalysts and reaction engineering methods for these reactions, such as using nickel catalysts in the dehydrogenation of MCH to toluene for hydrogen storage (Yolcular & Olgun, 2008).
NMR Spectroscopy and Molecular Interactions
The interaction of MCH derivatives with other molecules has been studied using techniques like NMR spectroscopy. Investigations into the through-space and through-bond effects in the association of diols with pyridine, for instance, provide insights into molecular interactions and the behavior of these compounds in different environments (Lomas, 2011).
Energy Research
Studies in energy research, including the investigation of gas hydrates formed by MCH derivatives, contribute to understanding the stability and behavior of these compounds under different temperature and pressure conditions. Such research is critical for the development of energy storage and recovery systems (Nakamura et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-methylcyclohexane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZQSMBYXJWRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347218 | |
Record name | cis-1-Methyl-1,4-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1,4-diol | |
CAS RN |
89794-52-5, 124899-25-8, 124899-26-9 | |
Record name | 1-Methyl-1,4-cyclohexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1-Methyl-1,4-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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